![molecular formula C8H6N4 B571158 4,5,7,8-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene CAS No. 112624-24-5](/img/structure/B571158.png)
4,5,7,8-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Pyrazolo[3’,4’:3,4]pyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrazolo[3’,4’:3,4]pyrazolo[1,5-a]pyridine typically involves the reaction of 3-amino-1H-pyrazolo[3,4-b]pyridine with various reagents. One common method includes the reaction with omega-bromoacetophenones, followed by cyclization to form the desired compound . Another approach involves the use of chloroacetonitrile and DMF-DMA, leading to the formation of imidazo[1’,2’:1,5]pyrazolo[3,4-b]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
9H-Pyrazolo[3’,4’:3,4]pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
9H-Pyrazolo[3’,4’:3,4]pyrazolo[1,5-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 9H-Pyrazolo[3’,4’:3,4]pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially halt the progression of certain cancers . The molecular pathways involved include the Ras/Erk, PLC-γ, and PI3K/Akt pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar pyrazole ring but are fused with a pyrimidine ring instead of a pyridine ring.
Uniqueness
9H-Pyrazolo[3’,4’:3,4]pyrazolo[1,5-a]pyridine is unique due to its specific fusion pattern and the resulting electronic properties. This uniqueness makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .
Properties
CAS No. |
112624-24-5 |
|---|---|
Molecular Formula |
C8H6N4 |
Molecular Weight |
158.164 |
IUPAC Name |
4H-pyrazolo[1,2]pyrazolo[3,5-a]pyridine |
InChI |
InChI=1S/C8H6N4/c1-2-4-12-7(3-1)6-5-9-10-8(6)11-12/h1-5H,(H,10,11) |
InChI Key |
YFYXYGPVFQHRTN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C=NN=C3NN2C=C1 |
Synonyms |
1H-Pyrazolo[3,4:3,4]pyrazolo[1,5-a]pyridine (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


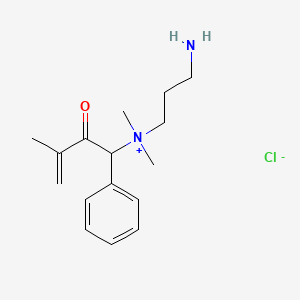

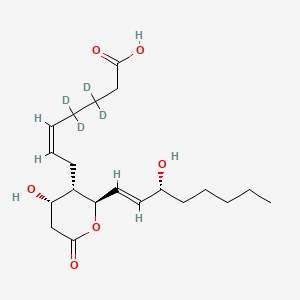
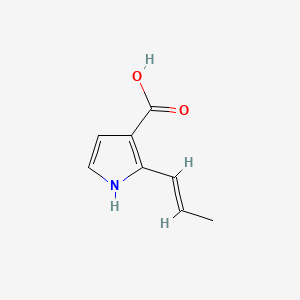
![2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B571081.png)
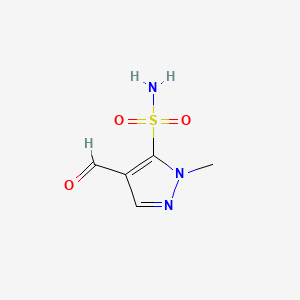
![4-Bromo-7-phenyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B571085.png)
![2'-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one](/img/structure/B571088.png)
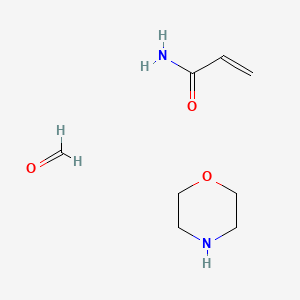

![(2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane](/img/structure/B571097.png)
